molecular formula C27H36N6O6S B1676344 Met-enkephalinamide CAS No. 60117-17-1

Met-enkephalinamide

Número de catálogo: B1676344
Número CAS: 60117-17-1
Peso molecular: 572.7 g/mol
Clave InChI: HBDDEVHKKBWEQT-FKBYEOEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de [Met5]-Encefalina, amida generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Métodos de Producción Industrial: La producción industrial de [Met5]-Encefalina, amida sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para mejorar la eficiencia y la consistencia. El proceso de purificación se amplía utilizando HPLC preparativa .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Productos Principales:

Aplicaciones Científicas De Investigación

Analgesic Applications

Mechanism of Action : Met-enkephalinamide exerts its analgesic effects primarily through mu-opioid receptors. It has been shown to provide potent analgesia comparable to traditional opioids but with fewer side effects. The stability of this compound against enzymatic degradation enhances its therapeutic potential as an analgesic agent.

Research Findings :

  • Dual Enkephalinase Inhibitors : Studies suggest that combining this compound with dual enkephalinase inhibitors can amplify its analgesic effects without the common side effects associated with conventional opioids, such as respiratory depression and dependence .
  • Clinical Trials : Research has indicated that this compound can be effectively used in managing pain in various clinical settings, including post-operative and chronic pain scenarios .

Cancer Therapy

Mechanism of Action : this compound has demonstrated significant antitumor activity by modulating immune responses and inhibiting cancer cell proliferation. It appears to act through the opioid growth factor (OGF) pathway, influencing cyclin-dependent kinases that regulate the cell cycle.

Research Findings :

  • In Vitro Studies : Numerous studies have shown that this compound can slow tumor growth in various cancer types by upregulating p16 and p21 cyclin-dependent kinases .
  • In Vivo Evidence : Animal studies have corroborated these findings, indicating that this compound may serve as an effective adjuvant therapy in cancer treatment, exhibiting minimal side effects compared to traditional chemotherapeutics .

Immunoregulation

Mechanism of Action : this compound influences immune cell function, enhancing chemotaxis and modulating apoptosis in granulocytes. This modulation is essential for maintaining immune homeostasis, particularly in conditions such as chronic kidney disease.

Research Findings :

  • Chemotactic Activity : Studies have shown that this compound significantly enhances the chemotactic response of polymorphonuclear leukocytes (PMNLs), suggesting its role as a physiological modulator of immune responses .
  • Apoptosis Modulation : Research indicates that this compound reduces apoptosis in immune cells, potentially improving immune function in uremic patients .

Gastrointestinal Function

Mechanism of Action : this compound has been implicated in modulating intestinal water and electrolyte transport, acting through opioid receptors located within the enteric nervous system.

Research Findings :

  • Proabsorptive Effects : Ex vivo studies on ileal segments have demonstrated that this compound promotes absorption of water and electrolytes, indicating its potential therapeutic role in treating gastrointestinal disorders such as diarrhea .
  • Clinical Implications : The compound's ability to enhance intestinal absorption suggests applications in conditions characterized by fluid loss or electrolyte imbalance .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnalgesiaMu-opioid receptor agonismPotent analgesia with fewer side effects
Cancer TherapyModulates OGF pathwaySlows tumor growth; minimal side effects
ImmunoregulationEnhances PMNL chemotaxisReduces apoptosis; improves immune function
Gastrointestinal FunctionModulates intestinal transportPromotes absorption; potential for GI disorders

Mecanismo De Acción

[Met5]-Encefalina, amida ejerce sus efectos uniéndose a los receptores δ opioides y a los supuestos receptores ζ (zeta) opioides. Al unirse, activa estos receptores, lo que lleva a una cascada de eventos intracelulares que resultan en la inhibición de la liberación de neurotransmisores y la modulación de las señales de dolor. Los objetivos moleculares incluyen receptores acoplados a proteínas G (GPCR) que median los efectos de los péptidos opioides .

Compuestos Similares:

    Morfina: Un potente agonista de los receptores μ opioides, utilizado principalmente para el alivio del dolor.

    DPDPE: Un agonista selectivo del receptor δ-opioide con efectos anticonvulsivos.

    Gluten Exorphin C: Un péptido opioide derivado del gluten de trigo.

Comparación:

    Singularidad: [Met5]-Encefalina, amida es única en su actividad agonista dual para los receptores δ y ζ opioides, mientras que la morfina se dirige principalmente a los receptores μ opioides. El DPDPE es selectivo para los receptores δ pero carece de la actividad dual observada en [Met5]-Encefalina, amida.

Comparación Con Compuestos Similares

    Morphine: A potent agonist for μ opioid receptors, used primarily for pain relief.

    DPDPE: A selective δ-opioid receptor agonist with anticonvulsant effects.

    Gluten Exorphin C: An opioid peptide derived from wheat gluten.

Comparison:

    Uniqueness: [Met5]-Enkephalin, amide is unique in its dual agonist activity for δ and ζ opioid receptors, whereas morphine primarily targets μ opioid receptors. DPDPE is selective for δ receptors but lacks the dual activity seen in [Met5]-Enkephalin, amide.

Actividad Biológica

Met-enkephalinamide (MENK-A) is a stable analog of the endogenous opioid peptide met-enkephalin, which plays a significant role in various biological processes, particularly in pain modulation, immune response, and gastrointestinal function. This article explores the biological activity of MENK-A, drawing from diverse research findings and case studies.

Overview of this compound

This compound is derived from met-enkephalin, which consists of five amino acids (Tyr-Gly-Gly-Phe-Leu). The amide modification enhances its stability against enzymatic degradation, making it a valuable compound for research and potential therapeutic applications.

Pharmacological Effects

1. Immune Function Modulation

Research indicates that MENK-A influences immune cell functions, particularly polymorphonuclear leukocytes (PMNLs). A study demonstrated that both MENK and MENK-A significantly enhanced chemotactic activity in PMNLs compared to controls treated with naloxone, an opioid receptor antagonist. Additionally, MENK-A reduced apoptosis in these immune cells, suggesting a role in modulating immune responses during uremia .

2. Gastrointestinal Activity

MENK-A has been shown to exert proabsorptive effects on intestinal water and electrolyte transport. In experiments with rabbit ileal segments, increasing doses of MENK-A resulted in significant absorption of water, sodium, and chloride ions. This effect was completely inhibited by naloxone, indicating that its action is mediated through opioid receptors .

3. Central Nervous System Effects

MENK-A interacts with dopaminergic systems in the brain. Research has indicated that infusion of D-ala-Met-enkephalinamide (a variant of MENK-A) into the ventral tegmental area increased locomotor activity in a dose-dependent manner. This stimulation was blocked by naloxone and was dependent on dopaminergic activity, suggesting that MENK-A may influence behaviors associated with reward and motivation .

Case Studies

Case Study 1: Immune Response in Uremia Patients

A clinical study focused on patients with chronic kidney disease (CKD) revealed that treatment with MENK-A improved PMNL function, enhancing chemotaxis and reducing apoptosis. These findings suggest that MENK-A could be beneficial in managing immune deficiencies associated with CKD .

Case Study 2: Gastrointestinal Absorption

In an experimental model using rabbit ileal segments, MENK-A was administered to assess its effects on electrolyte absorption. The results showed significant increases in the absorption rates of water and electrolytes at higher doses, supporting its potential use in treating gastrointestinal disorders .

Research Findings Summary

Study Findings
Al-Shurbaji et al. (2022) MENK-A enhances PMNL chemotaxis and reduces apoptosis in CKD patients.
Raufman et al. (1990) MENK-A induces significant proabsorptive effects on intestinal water and electrolyte transport.
Iversen et al. (1980) D-ala-Met-enkephalinamide stimulates locomotor activity via dopaminergic pathways.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Met-enkephalinamide’s receptor binding affinity and selectivity in vitro?

  • Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for µ-opioid receptors) are standard. Incubate synthetic this compound analogs with membrane preparations containing target receptors. Use nonlinear regression to calculate inhibition constants (Kᵢ) and compare to reference ligands. Validate selectivity via parallel assays for δ- and κ-opioid receptors. Include negative controls (e.g., naloxone) to confirm specificity . Ensure protocols align with reproducibility guidelines, such as detailed reagent sourcing and instrumentation specifications .

Q. How should researchers characterize the purity and structural identity of newly synthesized this compound analogs?

  • Methodological Answer: Combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to verify molecular weight and purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural identity. For novel analogs, circular dichroism (CD) can assess conformational stability. Report retention times, solvent systems, and spectral peaks in supplemental data to enable replication .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. Software tools like GraphPad Prism or R packages (e.g., drc) facilitate curve fitting. Include measures of variability (e.g., 95% confidence intervals) and account for outliers via robust regression methods. For in vivo studies, apply repeated-measures ANOVA to compare dose effects over time .

Advanced Research Questions

Q. How can researchers address heterogeneity in meta-analyses of this compound’s analgesic efficacy across preclinical studies?

  • Methodological Answer: Quantify heterogeneity using the I² statistic, where values >50% indicate substantial variability . Employ random-effects models to account for between-study variance. Stratify studies by covariates (e.g., species, administration route) via subgroup analysis. Sensitivity analyses can identify outlier studies. Tools like RevMan or the metafor package in R are recommended .
Heterogeneity Metric InterpretationRecommended Action
I² < 25%Low heterogeneityFixed-effects model
I² = 25–50%Moderate heterogeneityRandom-effects model
I² > 50%High heterogeneityInvestigate covariates/subgroups

Q. What methodological strategies are effective in resolving contradictions between in vivo and in vitro findings on this compound’s pharmacokinetics?

  • Methodological Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Measure in vitro parameters (e.g., plasma protein binding, metabolic stability) and integrate with in vivo clearance data. Use microdialysis in target tissues (e.g., brain) to assess blood-brain barrier penetration. Validate models with independent datasets .

Q. How to design studies to differentiate this compound’s direct receptor effects from downstream neuromodulatory pathways?

  • Methodological Answer: Employ selective receptor antagonists (e.g., CTAP for µ-opioid receptors) in knockout models to isolate primary mechanisms. Combine electrophysiology (e.g., patch-clamp) with calcium imaging to map downstream signaling. Pharmacological inhibition of secondary pathways (e.g., adenylate cyclase) can clarify indirect effects. Reference studies using [D-Ala²]-Met-enkephalinamide for its prolonged activity .

Q. Data Management and Reproducibility

Q. What guidelines ensure reproducibility in this compound studies?

  • Methodological Answer: Follow the ARRIVE 2.0 checklist for preclinical studies. Document raw data (e.g., binding curves, chromatograms) in public repositories like Zenodo. Use electronic lab notebooks (ELNs) to track protocol iterations. For meta-analyses, adhere to PRISMA guidelines and register protocols on PROSPERO .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O6S/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDDEVHKKBWEQT-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975547
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60117-17-1
Record name Met-enkephalinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.